molecular formula C10H10ClNO3 B6215445 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride CAS No. 2742652-20-4

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride

Cat. No.: B6215445
CAS No.: 2742652-20-4
M. Wt: 227.64 g/mol
InChI Key: PGBVPZVYTNUJRF-UHFFFAOYSA-N
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Description

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an aminomethyl group at the second position and a carboxylic acid group at the sixth position of the benzofuran ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the benzofuran ring, followed by the introduction of the aminomethyl group and carboxylic acid group through various organic transformations. The final step involves the conversion of the free base to its hydrochloride salt form to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. The benzofuran ring provides a rigid structure that can interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-1-benzofuran-5-carboxylic acid hydrochloride
  • 2-(aminomethyl)-1-benzofuran-4-carboxylic acid hydrochloride
  • 2-(aminomethyl)-1-benzofuran-3-carboxylic acid hydrochloride

Uniqueness

2-(aminomethyl)-1-benzofuran-6-carboxylic acid hydrochloride is unique due to the specific positioning of the aminomethyl and carboxylic acid groups on the benzofuran ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

2742652-20-4

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

2-(aminomethyl)-1-benzofuran-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H9NO3.ClH/c11-5-8-3-6-1-2-7(10(12)13)4-9(6)14-8;/h1-4H,5,11H2,(H,12,13);1H

InChI Key

PGBVPZVYTNUJRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC(=C2)CN.Cl

Purity

95

Origin of Product

United States

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